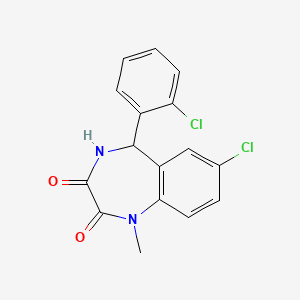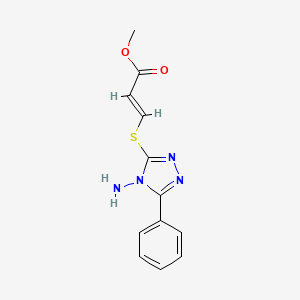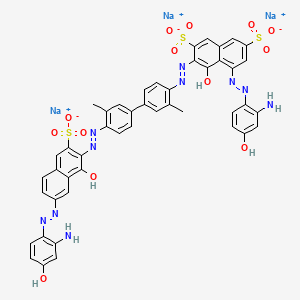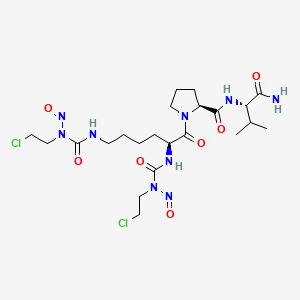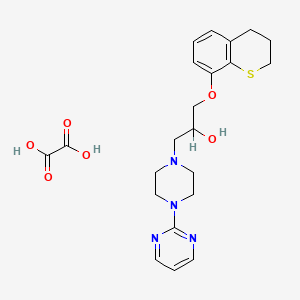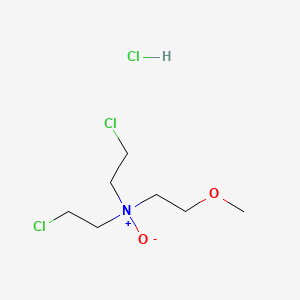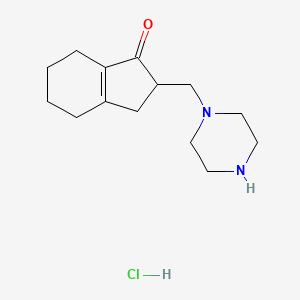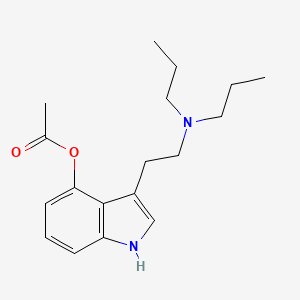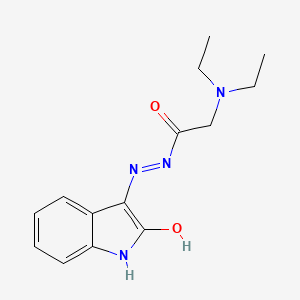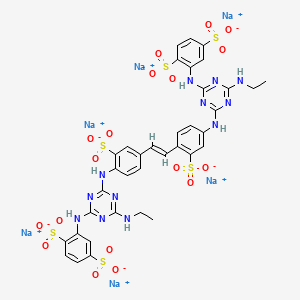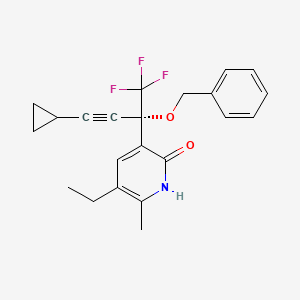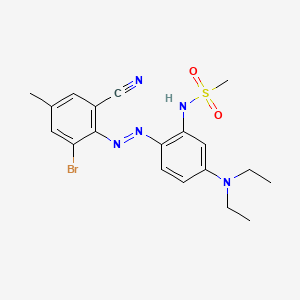
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bromo group, a cyano group, and an azo linkage, which contribute to its reactivity and functionality. It is often used in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-Bromo-4-nitro-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
Uniqueness
Compared to similar compounds, N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is unique due to the specific combination of bromo and cyano groups, which enhance its reactivity and potential applications. The presence of the diethylamino group also contributes to its solubility and interaction with biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Eigenschaften
CAS-Nummer |
83249-53-0 |
|---|---|
Molekularformel |
C19H22BrN5O2S |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3 |
InChI-Schlüssel |
NEAZAYQFKUEDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


